2-Thiopheneboronic acid pinacol ester

Description

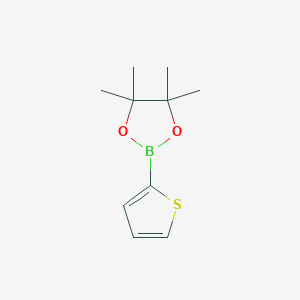

2-Thiopheneboronic acid pinacol ester (CAS No. 193978-23-3) is a boronic ester derivative widely used in Suzuki–Miyaura cross-coupling reactions for synthesizing thiophene-containing organic materials, pharmaceuticals, and conjugated polymers . Its structure comprises a thiophene ring substituted at the 2-position with a pinacol-protected boronic ester group. This protection enhances stability against hydrolysis compared to the free boronic acid, making it advantageous for air- and moisture-sensitive reactions . The compound is critical in constructing oligothiophenes for amyloid ligand development, fluorescent materials, and electronic polymers .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-thiophen-2-yl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO2S/c1-9(2)10(3,4)13-11(12-9)8-6-5-7-14-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFZHICFAHSDFKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443735 | |

| Record name | 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193978-23-3 | |

| Record name | 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Thiopheneboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Catalyst Systems

The catalytic cycle begins with oxidative addition of 2-bromothiophene to Pd(0), forming a Pd(II) intermediate. Subsequent transmetallation with B₂Pin₂ transfers the boronate group to the palladium center, followed by reductive elimination to yield the target boronic ester and regenerate Pd(0). Key catalysts include:

Table 1: Catalyst Performance in Miyaura Borylation

Solvent and Stoichiometric Considerations

Optimal solvent systems balance polarity and coordination ability. Anhydrous dioxane enhances PdCl₂(dppf) performance by stabilizing the palladium intermediate, while aqueous dioxane mixtures favor Pd(dppf)Cl₂ by accelerating transmetallation. A 1.2:1 molar ratio of B₂Pin₂ to 2-bromothiophene minimizes side reactions, as excess diboron prevents halide retention.

Transesterification of 2-Thiopheneboronic Acid

An alternative route involves transesterifying 2-thiopheneboronic acid with pinacol in acidic conditions. This method bypasses palladium but requires stringent anhydrous conditions to prevent boronic acid hydrolysis.

Acid-Catalyzed Esterification

In a representative procedure, 2-thiopheneboronic acid reacts with pinacol (1.5 equiv) in toluene under reflux with azeotropic water removal. Catalytic p-toluenesulfonic acid (10 mol%) drives the equilibrium toward ester formation, yielding 75–80% product after 12 hours.

Limitations and Byproduct Management

Competitive dehydration of pinacol to pinacolone necessitates inert atmosphere handling. Silica gel chromatography with 10% ethyl acetate/hexanes eluent effectively separates the ester from unreacted acid and pinacolone byproducts.

Optimization Strategies for Scalable Synthesis

Temperature and Atmosphere Control

Elevated temperatures (80–100°C) accelerate Miyaura borylation but risk Pd aggregation. Nitrogen sparging mitigates oxidation while facilitating gas-phase byproduct removal (e.g., HBr). Sub-100°C conditions preserve catalyst integrity, as evidenced by consistent yields in sealed vial reactions.

Purification and Analytical Validation

Crude reaction mixtures are filtered through Celite to remove Pd residues, followed by solvent evaporation. Column chromatography on silica gel (ethyl acetate/hexanes gradient) isolates the boronic ester with >95% purity. NMR (¹H, ¹³C, ¹¹B) and HPLC-UV confirm structural fidelity, while elemental analysis validates stoichiometry.

Table 2: Analytical Data for this compound

| Parameter | Value | Method |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.65 (d, 1H), 7.45 (d, 1H) | 400 MHz |

| ¹¹B NMR (CDCl₃) | δ 30.2 | 128 MHz |

| HPLC Purity | 98.5% | C18 column |

Challenges and Mitigation in Industrial Applications

Chemical Reactions Analysis

Types of Reactions

2-Thiopheneboronic acid pinacol ester undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a catalyst.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Protodeboronation: Protic solvents (e.g., water, alcohols) and catalysts (e.g., acids, bases) are used.

Major Products Formed

Scientific Research Applications

2-Thiopheneboronic acid pinacol ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiopheneboronic acid pinacol ester in Suzuki-Miyaura coupling involves several steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is released.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Insights :

- Electron-withdrawing substituents (e.g., Cl, F) enhance electrophilicity, improving cross-coupling efficiency in electron-deficient systems .

- Bifunctional esters (e.g., thienothiophene diboronic ester) enable iterative oligomerization for extended π-conjugated systems .

- Heteroatom substitution (e.g., selenophene) alters electronic properties, expanding material optoelectronic applications .

Reactivity and Stability

Table 2: Comparative Reactivity in Cross-Coupling Reactions

Key Insights :

- The pinacol ester hydrolyzes to the free boronic acid under aqueous conditions, which can be exploited for in situ acid generation .

- Thiophene-based esters exhibit faster hydrolysis than phenyl analogues due to thiophene’s electron-rich nature .

- Dry conditions are critical for minimizing ester hydrolysis and maximizing coupling efficiency .

Solubility and Physicochemical Properties

Table 3: Solubility in Organic Solvents

Key Insights :

Biological Activity

2-Thiopheneboronic acid pinacol ester is an organoboron compound with significant implications in organic synthesis and potential biological applications. Its structure includes a thiophene ring and a boronic acid pinacol ester, which are crucial for its reactivity in various chemical reactions, particularly the Suzuki-Miyaura cross-coupling reactions. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and its implications in medicinal chemistry.

- Molecular Formula : C10H15BO2S

- Molecular Weight : Approximately 195.1 g/mol

- Structure : Contains a thiophene ring substituted with a boronic acid pinacol ester group.

Biological Activity Overview

Research has indicated that compounds containing thiophene and boronic acid moieties exhibit various biological activities, including anti-cancer properties and inhibition of specific biological pathways. The following sections explore these activities in detail.

1. Anti-Cancer Properties

Several studies have suggested that thiophene derivatives can exhibit anti-cancer activity. For instance, the incorporation of this compound in drug formulations has shown promise in targeting cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

- Case Study : A study investigated the efficacy of thiophene derivatives, including this compound, against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 24.57 to 58.20 μM for different derivatives .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of Enzymatic Pathways : It may interfere with specific enzymes involved in cancer progression.

- Cellular Uptake : The compound's structure facilitates cellular uptake, enhancing its bioavailability and therapeutic potential.

Synthetic Applications

The compound is primarily utilized in organic synthesis through Suzuki-Miyaura cross-coupling reactions. This method allows for the formation of carbon-carbon bonds, essential for constructing complex organic molecules.

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Aryl halide + this compound | Pd(0) catalyst; THF; K2CO3 | Up to 96% |

Table 1: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Anti-Cancer | Exhibits cytotoxicity against various cancer cell lines (IC50: 24.57 - 58.20 μM) |

| Enzyme Inhibition | Potential inhibition of key metabolic enzymes involved in cancer metabolism |

| Cellular Uptake | Facilitates cellular uptake enhancing therapeutic efficacy |

Case Studies

-

Study on Enzyme Inhibition :

- Researchers explored the inhibitory effects of thiophene derivatives on specific kinases involved in cancer signaling pathways. The results indicated that modifications to the thiophene structure could enhance inhibitory potency.

-

Evaluation of Pharmacological Activity :

- A pharmacological evaluation demonstrated that compounds similar to this compound exhibited promising results in reducing tumor growth in vivo models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.